2,3-Dichloro-4-methoxyphenol is a chlorinated derivative of 4-methoxyphenol. It is identified as a degradation intermediate in the microbial degradation of chlorinated guaiacols (2-methoxyphenols) by the bacterium Rhodococcus chlorophenolicus PCP-I. [] This bacterium utilizes 2,3-Dichloro-4-methoxyphenol as an intermediate step in the breakdown of more complex chlorinated aromatic compounds. []
2,3-Dichloro-4-methoxyphenol is an organic compound classified under the phenolic family. Its molecular formula is with a molecular weight of approximately 193.02 g/mol. The compound features two chlorine atoms substituted at the 2nd and 3rd positions and a methoxy group at the 4th position of the benzene ring. This unique substitution pattern contributes to its distinct chemical properties and potential applications in various fields, including chemistry, biology, and medicine .
According to the Classification, Labelling and Packaging (CLP) regulation, 2,3-Dichloro-4-methoxyphenol is classified as:
The synthesis of 2,3-Dichloro-4-methoxyphenol can be achieved through several methods. A common approach involves the chlorination of 4-methoxyphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions are typically optimized to ensure selective chlorination at the desired positions on the aromatic ring.
Technical Details:
In industrial settings, large-scale chlorination processes may utilize continuous flow reactors to enhance efficiency and yield .
The structure illustrates the positioning of chlorine and methoxy groups on the phenolic backbone, which influences its reactivity and interactions with biological systems .
2,3-Dichloro-4-methoxyphenol participates in several types of chemical reactions:
These reactions allow for the modification of the compound's structure to create derivatives with varying properties .
The mechanism of action for 2,3-Dichloro-4-methoxyphenol involves its interaction with various molecular targets within biological systems. The chlorine atoms and methoxy group significantly influence its reactivity and binding affinity to enzymes and proteins. This interaction may lead to inhibition of enzymatic activities or modulation of biochemical pathways.
Research is ongoing to elucidate specific pathways and molecular targets affected by this compound, particularly regarding its potential antimicrobial and antifungal properties .
2,3-Dichloro-4-methoxyphenol has several scientific applications:
Its unique structural characteristics make it valuable for various research applications across multiple disciplines .
Anaerobic microbial consortia in freshwater and estuarine sediments drive the initial transformation of 2,3-dichloro-4-methoxyphenol through concerted reductive dehalogenation and demethylation reactions. Sediment microcosm studies demonstrate that this compound undergoes demethylation as a prerequisite step for subsequent dechlorination, yielding 2,3-dichlorohydroquinone as the primary intermediate [1] [8]. This process exhibits strong environmental dependency, with freshwater sediments showing 40-60% demethylation within 14 days under anaerobic conditions, while estuarine sediments exhibit slower kinetics due to salinity effects and microbial community differences. The reductive dechlorination proceeds via hydrogenolysis where chlorine substituents are replaced by hydrogen atoms, coupled with the transfer of two electrons from reduced ferredoxin generated by microbial metabolism [1] [5].
Table 1: Anaerobic Degradation Parameters in Sediment Microcosms
Environmental Matrix | Initial Demethylation Rate (μM/day) | Dominant Microbial Guilds | Key Electron Donors |
---|---|---|---|
Freshwater sediment | 8.5 ± 1.2 | Clostridiales, Bacteroidales | Lactate, Pyruvate |
Estuarine sediment | 3.2 ± 0.8 | Desulfobacterales | Acetate, H₂/CO₂ |
Specialized organohalide-respiring bacteria, particularly Desulfitobacterium spp., orchestrate the stepwise dechlorination of 2,3-dichloro-4-methoxyphenol. Strains including D. hafniense DCB2, D. hafniense PCP1, D. chlororespirans Co23, and D. dehalogenans JW/DU1 utilize this compound as an electron acceptor for anaerobic respiration, coupling dehalogenation to energy conservation via proton motive force generation [1] [7]. These strains exhibit regioselectivity, preferentially removing meta-positioned chlorine atoms before ortho-chlorines. The demethylation step, catalyzed by corrinoid-dependent O-demethylases, transforms methoxyphenol intermediates into hydroxylated derivatives that serve as substrates for further reductive dechlorination. Notably, Desulfitobacterium sp. strain PCE1 diverts this pathway toward chlorophenol formation via reductive dehydroxylation when incubated with tetrachlorinated analogs, though this bypass is not observed with 2,3-dichloro-4-methoxyphenol in most strains [7] [8].
Table 2: Dechlorination Capabilities of Desulfitobacterium Strains
Bacterial Strain | Dechlorination Position Specificity | Demethylation Activity | Critical Enzymes Identified |
---|---|---|---|
D. hafniense DCB2 | Meta > Ortho | Yes (Corrinoid-dependent) | Tetrachloroquinone reductase |
D. hafniense PCP1 | Meta | Yes | PCP dehalogenase |
D. chlororespirans Co23 | Ortho | Delayed (14-day lag) | Chlorophenol reductase |
D. dehalogenans JW/DU1 | Ortho > Meta | No | Hydroquinone dioxygenase |
The catabolic pathway progresses through defined aromatic intermediates, beginning with the enzymatic O-demethylation of 3,5-dichloro-4-methoxyphenol (3,5-DCMP) to form 2,6-dichlorohydroquinone (2,6-DCHQ). This transformation exhibits a characteristic 14-day lag phase in pure cultures of Desulfitobacterium, after which 90% substrate conversion occurs within 72 hours [1]. The 2,6-DCHQ intermediate undergoes further reductive dechlorination via NAD(P)H-dependent dehalogenases that sequentially remove chlorine atoms to yield 2-chlorohydroquinone and finally hydroquinone. Molecular analysis reveals that ring cleavage occurs after complete dechlorination, mediated by hydroquinone dioxygenases that open the aromatic ring at the ortho position relative to hydroxyl groups. This contrasts with the degradation of 2,5-dichlorohydroquinone, which accumulates transiently in tetrachlorohydroquinone degradation pathways due to kinetic bottlenecks in its dechlorination [1] [3].
Biotransformation Pathway:3,5-Dichloro-4-methoxyphenol→ O-demethylation → 2,6-Dichlorohydroquinone→ Reductive dechlorination → 2-Chlorohydroquinone→ Reductive dechlorination → Hydroquinone→ Ring cleavage → Aliphatic carboxylic acids→ Mineralization → CO₂ + H₂O + Cl⁻
Mineralization kinetics exhibit marked environmental modulation, with freshwater enrichment cultures achieving 92% carbon mineralization of 2,3-dichloro-4-methoxyphenol derivatives within 28 days, compared to 65-70% in estuarine systems [1]. This divergence stems from halocline-induced physiological constraints on dehalogenating communities and competitive electron acceptor utilization (e.g., sulfate reduction dominance in marine-influenced sediments). Kinetic modeling reveals first-order degradation constants (k) of 0.15 ± 0.03 day⁻¹ for freshwater versus 0.06 ± 0.01 day⁻¹ for estuarine cultures, with complete chloride liberation occurring only after 98% substrate disappearance. The transient accumulation of hydroquinone persists for <14 days before ring cleavage and mineralization to CO₂, confirming the absence of persistent toxic intermediates in complete degradation pathways [1] [3]. Molecular clock analysis of hnpA genes encoding key dehalogenating enzymes suggests evolutionary adaptation to chloride gradients, with estuarine strains possessing salt-tolerant enzyme variants exhibiting 30% reduced activity but enhanced substrate affinity under fluctuating osmotic conditions [3].
Table 3: Comparative Mineralization Kinetics Across Environments
Parameter | Freshwater Enrichments | Estuarine Enrichments | Pure Cultures (D. hafniense) |
---|---|---|---|
Time to 90% substrate removal | 18 ± 2 days | 42 ± 5 days | 10 ± 1 days |
Chloride liberation half-life | 9 days | 22 days | 5 days |
Hydroquinone persistence | <7 days | <14 days | <3 days |
Total organic carbon mineralization | 92% ± 3% | 68% ± 5% | 95% ± 2% |
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